molecular formula C18H33BN4O6 B10823738 [(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid

[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid

Cat. No.: B10823738
M. Wt: 412.3 g/mol
InChI Key: VFMMJZMQRGSBSO-HFBAOOFYSA-N
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Description

Compound 3j is a synthetic organic compound that belongs to a series of peptidic boronic acids. It has garnered significant attention due to its potent antimalarial activity. The compound is known for its ability to inhibit the malaria parasite egress serine protease SUB1, making it a promising candidate for antimalarial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 3j involves the formation of peptidic boronic acids. The process typically includes the coupling of boronic acid derivatives with peptide chains under specific reaction conditions. The exact synthetic route and reaction conditions are detailed in the research article, which involves multiple steps of peptide coupling and boronic acid incorporation .

Industrial Production Methods: While the industrial production methods for compound 3j are not explicitly detailed in the available literature, it can be inferred that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This would likely involve automated peptide synthesizers and large-scale reactors for boronic acid coupling.

Chemical Reactions Analysis

Types of Reactions: Compound 3j undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized under specific conditions.

    Reduction: The peptide backbone can undergo reduction reactions.

    Substitution: The boronic acid group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can lead to the formation of boronic esters or borates .

Scientific Research Applications

Compound 3j has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 3j involves the inhibition of the malaria parasite egress serine protease SUB1. This enzyme is crucial for the parasite’s life cycle, as it regulates the egress of the parasite from red blood cells. By inhibiting SUB1, compound 3j prevents the release of new parasites, thereby blocking the replication and spread of the malaria infection . Molecular docking studies have shown that compound 3j binds to the active site of SUB1, inhibiting its proteolytic activity .

Comparison with Similar Compounds

Uniqueness: Compound 3j stands out due to its potent inhibition of the SUB1 protease and its ability to block parasite replication at submicromolar concentrations. Its unique structure and slow off-rate inhibition make it a promising candidate for further drug development .

Properties

Molecular Formula

C18H33BN4O6

Molecular Weight

412.3 g/mol

IUPAC Name

[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid

InChI

InChI=1S/C18H33BN4O6/c1-10(2)15(17(26)20-9-14(25)21-11(3)19(28)29)23-18(27)16(22-12(4)24)13-7-5-6-8-13/h10-11,13,15-16,28-29H,5-9H2,1-4H3,(H,20,26)(H,21,25)(H,22,24)(H,23,27)/t11-,15-,16-/m1/s1

InChI Key

VFMMJZMQRGSBSO-HFBAOOFYSA-N

Isomeric SMILES

B([C@@H](C)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](C1CCCC1)NC(=O)C)(O)O

Canonical SMILES

B(C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C1CCCC1)NC(=O)C)(O)O

Origin of Product

United States

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